molecular formula C7H5F4NO B15321255 (1R)-2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-ol

(1R)-2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-ol

Cat. No.: B15321255
M. Wt: 195.11 g/mol
InChI Key: JNXWGLARRJZWRB-ZCFIWIBFSA-N
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Description

(1R)-2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-ol is a fluorinated organic compound that has garnered interest in various fields of scientific research. Its unique structure, featuring both trifluoromethyl and fluoropyridinyl groups, makes it a valuable molecule for studying the effects of fluorination on chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoropyridine and trifluoroacetaldehyde.

    Reaction Conditions: The key step involves the addition of trifluoroacetaldehyde to 3-fluoropyridine under controlled conditions. This reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate.

    Purification: The resulting product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R)-2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(1R)-2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.

    Industry: The compound is used in the development of new materials with unique properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of (1R)-2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl and fluoropyridinyl groups can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of their activity. The exact pathways and targets involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-ol: Lacks the (1R) stereochemistry.

    2,2,2-trifluoro-1-(2-fluoropyridin-3-yl)ethan-1-ol: Different position of the fluorine atom on the pyridine ring.

    2,2,2-trifluoro-1-(4-fluoropyridin-3-yl)ethan-1-ol: Different position of the fluorine atom on the pyridine ring.

Uniqueness

(1R)-2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-ol is unique due to its specific stereochemistry and the position of the fluorine atoms. These features can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H5F4NO

Molecular Weight

195.11 g/mol

IUPAC Name

(1R)-2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethanol

InChI

InChI=1S/C7H5F4NO/c8-4-2-1-3-12-5(4)6(13)7(9,10)11/h1-3,6,13H/t6-/m1/s1

InChI Key

JNXWGLARRJZWRB-ZCFIWIBFSA-N

Isomeric SMILES

C1=CC(=C(N=C1)[C@H](C(F)(F)F)O)F

Canonical SMILES

C1=CC(=C(N=C1)C(C(F)(F)F)O)F

Origin of Product

United States

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